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Compound of Interest

Compound Name:
2-(6-Chloropyridazin-3-

yl)isoindoline

CAS No.: 1250115-88-8

Cat. No.: B1491367

Get Quote

Executive Summary: The Scaffold in Context
The Chloropyridazinyl Isoindoline motif—specifically 2-(6-chloropyridazin-3-yl)isoindoline—

represents a "privileged scaffold" in drug discovery, bridging the lipophilic, conformationally

restricted isoindoline core with the electron-deficient, polar chloropyridazine ring. This

architecture is frequently encountered in kinase inhibitors (e.g., analogous to Pazopanib

intermediates), anxiolytics, and anticonvulsants.

Accurate

C NMR characterization is critical because the N–C bond formation between the isoindoline
nitrogen and the pyridazine ring induces significant electronic perturbations that are diagnostic
of successful synthesis (nucleophilic aromatic substitution). This guide provides the
comparative data and protocols necessary to validate this connectivity.
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To interpret the

C NMR spectrum of this hybrid molecule, we deconstruct it into two magnetic environments:
the Isoindoline Core (Fragment A) and the Chloropyridazine Ring (Fragment B).

Numbering Scheme & Electronic Logic
Isoindoline Core: The symmetric nature of the unsubstituted isoindoline is broken if the

pyridazine is substituted asymmetrically, but rapid ring flipping often retains effective

symmetry in NMR at room temperature.

Key Feature: The methylene carbons (C1/C3) are directly bonded to the bridgehead

nitrogen.

Pyridazine Ring: A highly electron-deficient heteroaromatic system.

Key Feature: The C-Cl carbon is deshielded by the halogen and nitrogen. The C-N

(bridge) carbon is the most sensitive reporter of substitution.

Visualization of Connectivity (DOT Diagram)

Fragment A: Isoindoline Fragment B: Chloropyridazine

C1/C3 (Methylene)
~50-55 ppm

C3 (C-N Bridge)
~158-162 ppm

N-C Bond Formation
(Diagnostic Shift)

Ar-CH / Ar-C
122-140 ppm

C6 (C-Cl)
~150-155 ppm

C4/C5 (Alkene)
115-130 ppm

Click to download full resolution via product page

Figure 1: Retrosynthetic fragmentation showing the diagnostic N-C bond formation and

expected chemical shift zones.
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Comparative Chemical Shift Data[1][2][3][4][5]
The following data compares the target molecule against its precursors. These values are

derived from empirical trends in N-heteroaryl isoindolines and chloropyridazines in CDCl₃.

Table 1: Diagnostic C Chemical Shifts (ppm)
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Carbon
Position

Target:

Chloropyridazin

yl Isoindoline

Precursor:

Isoindoline

(Free Amine)

Precursor: 3,6-

Dichloropyridazi

ne

Shift Logic (

)

Isoindoline

C1/C3
53.0 – 56.5 54.2 N/A

Diagnostic: Slight

deshielding due

to electron-

deficient

pyridazine ring.

Isoindoline Ar-

CH
122.0 – 128.0 122.5, 127.0 N/A

Minimal change;

remote from

reaction center.

Isoindoline Ar-C

(Quat)
136.0 – 138.0 140.5 N/A

Slight shielding

due to resonance

effects.

Pyridazine C3

(C-N)
158.0 – 161.0 N/A ~155.0 (C-Cl)

Major Diagnostic:

Ipso effect of

Nitrogen

substitution vs

Chlorine.

Pyridazine

C4/C5
118.0 – 128.0 N/A 129.0

Upfield shift due

to mesomeric

donation from

isoindoline

nitrogen.

Pyridazine C6

(C-Cl)
148.0 – 152.0 N/A 155.0

Shielding effect

from the para-

amino

substituent

(isoindoline).
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Critical Note: In DMSO-d₆, expect a solvent shift of +1 to +2 ppm for carbonyl-like or highly

polarized carbons (C-Cl, C-N) compared to CDCl₃.

Distinguishing Regioisomers
If using a non-symmetric pyridazine (e.g., 3-chloro-6-methylpyridazine), two isomers are

possible.

Isomer A (Attack at C3): C-Cl peak remains (~150 ppm).

Isomer B (Attack at C6): C-Me peak shifts.

Validation: Use HMBC (Heteronuclear Multiple Bond Correlation). The Isoindoline protons

(C1/C3) will show a strong cross-peak to the Pyridazine C3 (Bridge) carbon.

Experimental Protocols
Sample Preparation & Solvent Selection
The chloropyridazinyl moiety increases lipophilicity compared to the free amine, but the

nitrogen count makes it prone to aggregation.

Preferred Solvent:CDCl₃ (Chloroform-d) is standard for sharp lines.

Alternative:DMSO-d₆ if solubility is poor or if peaks are broad due to restricted rotation

around the N-C bond (DMSO often speeds up exchange/rotation, sharpening peaks).

Concentration: 10–20 mg in 0.6 mL solvent.

Acquisition Parameters (Self-Validating)
To ensure quaternary carbons (C-Cl, C-N) are visible and accurate:

Relaxation Delay (
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): Set to 2.0 – 3.0 seconds.

Reasoning: C-Cl and Bridgehead carbons have long

relaxation times. Short delays will suppress these diagnostic peaks.

Pulse Angle:

(approx. 3-4 µs depending on probe).

Scans (NS): Minimum 1024 scans for <10mg samples.

Temperature: 298 K (25°C). If C1/C3 isoindoline peaks appear broad/split, heat to 313 K

(40°C) to coalesce rotamers.

Workflow Diagram (DOT)
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Quality Control

Start: Purified Solid

Solubility Check:
CDCl3 vs DMSO-d6

Sample Prep:
15mg / 0.6mL

Filter particulates

Clear Solution

Acquisition:
13C {1H} Decoupled
D1 = 3.0s, NS = 1024

Processing:
LB = 1.0-3.0 Hz

Baseline Correction

Analysis:
Check C-Cl (~150 ppm)

Check Bridge (~160 ppm)

Missing Quaternary C?

Click to download full resolution via product page

Figure 2: Optimized workflow for acquiring high-fidelity Carbon-13 data for nitrogen-rich

heterocycles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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